5-(Cyclopropylmethoxy)pyridin-2-amine
Overview
Description
5-(Cyclopropylmethoxy)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine as the starting material.
Cyclopropylmethylation: The pyridine ring is then subjected to cyclopropylmethylation using cyclopropylmethyl chloride in the presence of a suitable base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems for monitoring reaction conditions and optimizing yields is common.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclopropylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids such as sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of 5-(Cyclopropylmethoxy)pyridin-2-nitroamine.
Reduction: Formation of 5-(Cyclopropylmethoxy)pyridin-2-diamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(Cyclopropylmethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and as a potential inhibitor in enzyme assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Cyclopropylmethoxy)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
2-bromo-5-(cyclopropylmethoxy)pyridine
5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid
This comprehensive overview provides a detailed understanding of 5-(Cyclopropylmethoxy)pyridin-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(cyclopropylmethoxy)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKPKGLXAPVTFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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